1-(5-Chloro-2-methylphenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea
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Overview
Description
3-(5-Chloro-2-methylphenyl)-1-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorinated phenyl ring, a morpholine-substituted pyridazine ring, and a urea linkage, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-methylphenyl)-1-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}urea typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of 5-chloro-2-methylphenyl isocyanate: This can be achieved by reacting 5-chloro-2-methylphenylamine with phosgene under controlled conditions.
Coupling with 3-[6-(morpholin-4-yl)pyridazin-3-yl]phenylamine: The isocyanate is then reacted with 3-[6-(morpholin-4-yl)pyridazin-3-yl]phenylamine to form the desired urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methylphenyl)-1-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(5-Chloro-2-methylphenyl)-1-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-methylphenyl)-1-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it could inhibit certain kinases, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorophenyl isocyanate
- 5-Chloro-2-methylphenyl isocyanate
- 3,5-Dimethylphenyl isocyanate
Uniqueness
3-(5-Chloro-2-methylphenyl)-1-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}urea stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C22H22ClN5O2 |
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Molecular Weight |
423.9 g/mol |
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]urea |
InChI |
InChI=1S/C22H22ClN5O2/c1-15-5-6-17(23)14-20(15)25-22(29)24-18-4-2-3-16(13-18)19-7-8-21(27-26-19)28-9-11-30-12-10-28/h2-8,13-14H,9-12H2,1H3,(H2,24,25,29) |
InChI Key |
DKYSSBLLWLGWPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
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